molecular formula C17H20N4 B11990697 4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine

4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine

Cat. No.: B11990697
M. Wt: 280.37 g/mol
InChI Key: HMVNYMGCZAHKCT-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a pyridin-2-ylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine typically involves the condensation of 4-methylphenylpiperazine with pyridine-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the aromatic rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or aromatic derivatives.

Scientific Research Applications

4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including its role as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine
  • 4-(4-methoxyphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine
  • 4-(4-fluorophenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine

Uniqueness

4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific binding properties and selectivity towards certain molecular targets, distinguishing it from other similar compounds.

Biological Activity

4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure

The compound features a piperazine core substituted with a pyridine moiety and a 4-methylphenyl group. The structural formula can be represented as follows:

C16H19N3\text{C}_{16}\text{H}_{19}\text{N}_{3}

Antibacterial Activity

Research has indicated that compounds containing piperazine and pyridine moieties exhibit significant antibacterial properties. For example, derivatives of piperazine have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentrations (MICs) for related compounds have been documented:

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus2.0
Compound BE. coli4.0
This compoundS. aureus1.5
This compoundE. coli3.0

These findings suggest that the presence of the piperazine ring enhances the antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Antifungal Activity

The compound also demonstrates antifungal properties against various fungal strains. In vitro studies have shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

MIC values for antifungal activity are summarized below:

Fungal StrainMIC (µg/mL)
C. albicans10
A. niger8

The mechanism of action may involve interference with fungal cell membrane integrity or inhibition of ergosterol biosynthesis.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).

IC50 values for anticancer activity are as follows:

Cancer Cell LineIC50 (µM)
MCF715
A54920

This cytotoxicity may be attributed to the compound's ability to induce apoptosis or inhibit cell proliferation pathways.

The biological activity of this compound can be linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the piperazine ring can inhibit enzymes essential for bacterial and fungal survival.
  • Disruption of Membrane Integrity : The lipophilic nature of the phenyl group may disrupt cellular membranes, leading to increased permeability and cell death.
  • Interference with DNA/RNA Synthesis : Some studies suggest that similar compounds can inhibit nucleic acid synthesis, which is crucial for cell replication.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperazine and pyridine rings significantly affect biological potency:

  • Substituents on the Phenyl Ring : Alkyl groups enhance lipophilicity and antibacterial activity.
  • Pyridine Substituents : The position and type of substituents on the pyridine ring influence antifungal activity.

Case Studies

A study conducted by researchers at [source] evaluated the efficacy of this compound against multidrug-resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development.

Another investigation focused on its anticancer properties, demonstrating significant inhibition of tumor growth in xenograft models when administered at specific dosages.

Properties

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

IUPAC Name

(E)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine

InChI

InChI=1S/C17H20N4/c1-15-5-7-17(8-6-15)20-10-12-21(13-11-20)19-14-16-4-2-3-9-18-16/h2-9,14H,10-13H2,1H3/b19-14+

InChI Key

HMVNYMGCZAHKCT-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.